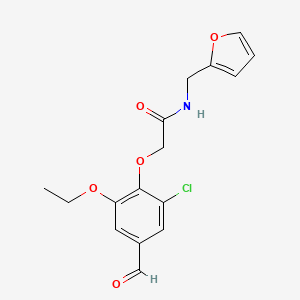

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-furylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C16H16ClNO5 and its molecular weight is 337.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-furylmethyl)acetamide is a synthetic organic compound notable for its complex structure, which includes a chloro group, an ethoxy group, and a formyl group attached to a phenoxy moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and antiviral properties.

Chemical Structure and Properties

- Molecular Formula : C16H16ClNO5

- Molecular Weight : 337.75 g/mol

The presence of diverse functional groups in its structure suggests significant reactivity and potential biological activity, making it a candidate for further pharmacological studies.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. For instance, compounds derived from similar structures exhibited minimum inhibitory concentrations (MIC) against various bacterial strains, including E. coli, S. aureus, and S. typhi. Notably, some derivatives showed MIC values lower than standard antibiotics such as levofloxacin, indicating strong antibacterial efficacy .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (μg/mL) | Comparison with Levofloxacin |

|---|---|---|---|

| 2b | B. subtilis | < 25 | Lower MIC than levofloxacin |

| 2i | S. aureus | < 50 | Equal to levofloxacin |

| 2b | S. typhi | < 50 | Lower MIC than levofloxacin |

The biological activities of this compound can be attributed to its structural features:

- Chloro Group : Enhances lipophilicity and may facilitate membrane penetration.

- Ethoxy Group : Potentially increases solubility and stability.

- Formyl Group : May participate in hydrogen bonding interactions with biological targets.

These functional groups contribute to the compound's ability to interact with bacterial cell walls or viral components, leading to its observed biological effects.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds structurally related to this compound:

- A study demonstrated that derivatives with similar phenoxy structures exhibited significant antibacterial activity against multidrug-resistant strains, suggesting that modifications to the core structure could enhance efficacy .

- Another research highlighted the importance of substituent positioning on the phenolic ring, which influenced the overall biological activity of synthesized compounds .

Scientific Research Applications

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(2-furylmethyl)acetamide is a synthetic organic compound with the molecular formula C16H16ClNO5 and a molecular weight of approximately 337.75 g/mol. It features a chloro group, an ethoxy group, and a formyl group attached to a phenoxy moiety, along with a furan-derived substituent. The presence of these functional groups suggests potential reactivity and biological activity, making it of interest in medicinal chemistry and organic synthesis.

Chemical Reactivity

The chemical reactivity of this compound can be influenced by its functional groups:

- The functional groups allow for further synthetic applications or modifications of the compound.

Potential Applications

Preliminary studies indicate that this compound exhibits notable biological activities. The uniqueness of the compound lies in its combination of chloro, ethoxy, and formyl groups on a phenoxy framework, which may impart distinctive pharmacological properties not found in similar compounds.

Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-formylphenoxy)-N-methylacetamide | Contains a formyl group on a phenoxy ring | Lacks chloro and ethoxy substituents, potentially altering biological activity |

| 2-chloro-N-methyl-N-phenylacetamide | Similar acetamide structure but without the phenoxy group | May exhibit different reactivity due to lack of phenolic functionality |

| 2-(2-chloro-4-formylphenoxy)-N-(2-furylmethyl)acetamide | Contains a furan moiety instead of a phenyl group | Offers different electronic properties and reactivity |

Properties

Molecular Formula |

C16H16ClNO5 |

|---|---|

Molecular Weight |

337.75 g/mol |

IUPAC Name |

2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C16H16ClNO5/c1-2-21-14-7-11(9-19)6-13(17)16(14)23-10-15(20)18-8-12-4-3-5-22-12/h3-7,9H,2,8,10H2,1H3,(H,18,20) |

InChI Key |

KYIGOPGOCCNOIP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NCC2=CC=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.